![molecular formula C6H3ClF3NO B572481 2-Chloro-5-(trifluoromethyl)pyridin-4-ol CAS No. 1211541-22-8](/img/structure/B572481.png)
2-Chloro-5-(trifluoromethyl)pyridin-4-ol
Overview
Description
2-Chloro-5-(trifluoromethyl)pyridine is a chloro (trifluoromethyl) pyridine . It has an empirical formula of C6H3ClF3N, a CAS Number of 52334-81-3, and a molecular weight of 181.54 .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) and its derivatives, including 2-Chloro-5-(trifluoromethyl)pyridin-4-ol, have been synthesized for use in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(trifluoromethyl)pyridin-4-ol is characterized by the presence of a pyridine ring substituted with a chloro group at the 2nd position and a trifluoromethyl group at the 5th position .Chemical Reactions Analysis
2-Chloro-5-(trifluoromethyl)pyridin-4-ol may be employed as a model substrate to investigate regioexhaustive functionalization . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Physical And Chemical Properties Analysis
2-Chloro-5-(trifluoromethyl)pyridin-4-ol has a melting point of 32-34 °C (lit.) and a density of 1.417 g/mL at 25 °C (lit.) . It appears as a low melting crystalline solid .Scientific Research Applications
Metalation Reaction
This compound is used in the preparation of (trifluoromethyl)pyridyllithiums through metalation reactions, which are fundamental in organic synthesis for creating carbon-metal bonds .
Synthesis of Metal-Organic Frameworks (MOFs)
It serves as a precursor in the synthesis of MOFs, which are porous materials with potential applications in gas storage, separation, and catalysis .
Regioexhaustive Functionalization
The compound may be employed as a model substrate to investigate regioexhaustive functionalization, which is crucial for creating specific molecular architectures in chemical synthesis .
Agrochemical Industry
In the agrochemical industry, derivatives of this compound are used for the production of crop-protection products, playing a significant role in pest control and crop yield enhancement .
Pharmaceutical Industry
The trifluoromethyl group is a common moiety in pharmaceuticals due to its ability to enhance biological activity and metabolic stability. This compound can be an intermediate in synthesizing such pharmaceuticals .
Synthesis of Fluazifop
It is a key intermediate for synthesizing fluazifop, an herbicide used to control grass weeds in broadleaf crops. The synthesis process benefits from good yields via a simple one-step reaction .
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the agrochemical and pharmaceutical industries . They are often employed in the protection of crops from pests . In the pharmaceutical industry, several trifluoromethylpyridine derivatives have been granted market approval .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridines and their derivatives have a significant impact on various biochemical processes in the agrochemical and pharmaceutical industries .
Pharmacokinetics
The physicochemical properties of trifluoromethylpyridines, such as their unique fluorine atom and pyridine moiety, may influence their pharmacokinetic properties .
Result of Action
It is known that trifluoromethylpyridines and their derivatives have significant biological activities in the agrochemical and pharmaceutical industries .
Action Environment
It is known that the physicochemical properties of trifluoromethylpyridines, such as their unique fluorine atom and pyridine moiety, may influence their stability and efficacy in different environments .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and face thoroughly after handling .
Future Directions
properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-5-1-4(12)3(2-11-5)6(8,9)10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEHNPDGUXPCCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735276 | |
Record name | 2-Chloro-5-(trifluoromethyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(trifluoromethyl)pyridin-4-ol | |
CAS RN |
1211541-22-8 | |
Record name | 2-Chloro-5-(trifluoromethyl)-4-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211541-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-(trifluoromethyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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